![molecular formula C16H15F2NO3 B268185 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268185.png)
2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as MK-1775 and is a selective small molecule inhibitor of the checkpoint kinase 1 (Chk1).
Mecanismo De Acción
2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide selectively inhibits Chk1, a checkpoint kinase that plays a crucial role in the DNA damage response pathway. Chk1 inhibition leads to the accumulation of DNA damage, resulting in cell cycle arrest and cell death. Additionally, it has been shown to enhance the efficacy of DNA-damaging agents by preventing DNA repair and inducing apoptosis.
Biochemical and Physiological Effects
2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the efficacy of various chemotherapeutic agents and radiation therapy. Additionally, it has been shown to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is its ability to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy. Additionally, it has been shown to enhance the efficacy of various chemotherapeutic agents and radiation therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in clinical trials.
Direcciones Futuras
There are several potential future directions for 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide research. One potential direction is to explore its efficacy in combination with other targeted therapies such as PARP inhibitors, which have also been shown to sensitize cancer cells to DNA-damaging agents. Additionally, further studies are needed to optimize the dosing and toxicity of this compound in preclinical and clinical trials. Furthermore, its potential use in combination with immunotherapy for cancer treatment is an area of active research. Finally, its potential use in other diseases such as neurodegenerative disorders and viral infections is an area of potential future research.
Conclusion
In conclusion, 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is a promising compound with potential therapeutic applications in cancer treatment. Its selective inhibition of Chk1 makes it a promising candidate for personalized cancer therapy. Additionally, its ability to enhance the efficacy of various chemotherapeutic agents and radiation therapy makes it a valuable addition to cancer treatment regimens. However, further studies are needed to optimize its dosing and toxicity in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide involves the reaction of 2,4-difluoro-5-nitrobenzoic acid with 4-(2-methoxyethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of various chemotherapeutic agents such as gemcitabine, cisplatin, and doxorubicin. Additionally, it has been shown to sensitize cancer cells to radiation therapy, leading to increased cell death. Furthermore, it has been shown to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy.
Propiedades
Nombre del producto |
2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide |
---|---|
Fórmula molecular |
C16H15F2NO3 |
Peso molecular |
307.29 g/mol |
Nombre IUPAC |
2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide |
InChI |
InChI=1S/C16H15F2NO3/c1-21-8-9-22-13-5-3-12(4-6-13)19-16(20)14-7-2-11(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Clave InChI |
KBKDDINEOBFNPU-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |
SMILES canónico |
COCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.